5-Formyluracil

DNA replication fidelity Mutagenesis mechanism Nucleotide analog incorporation

5-Formyluracil is a unique oxidative lesion with an electron-withdrawing C5 formyl group (pKa 8.6) that drives specific guanine mispairing during replication—a feature not reproduced by 5-hydroxymethyluracil or 5-carboxyuracil. It is selectively excised by SMUG1 (not 5-formylcytosine) and cleaved by TDG in G-mismatch contexts, enabling precise repair-pathway discrimination. Documented mutation frequencies of 0.01–0.05% in E. coli and mammalian systems with T→G/T→A transversion signature make it an ideal positive control for polymerase fidelity and antimutator screens. Its chemoselective reactivity also supports hydroxylamine-based enrichment from genomic DNA for LC-MS/MS oxidative damage mapping. Source this probe-grade compound to ensure assay reproducibility that analog substitutions cannot provide.

Molecular Formula C5H4N2O3
Molecular Weight 140.10 g/mol
CAS No. 1195-08-0
Cat. No. B014596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formyluracil
CAS1195-08-0
Synonyms1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinecarboxaldehyde;  2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxaldehyde;  Immureg;  NSC 197200;  NSC 241524; 
Molecular FormulaC5H4N2O3
Molecular Weight140.10 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)C=O
InChIInChI=1S/C5H4N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1-2H,(H2,6,7,9,10)
InChIKeyOHAMXGZMZZWRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Formyluracil (CAS 1195-08-0): Oxidized Thymine Derivative for DNA Damage, Repair, and Mutagenesis Research Procurement


5-Formyluracil (5-fU, CAS 1195-08-0) is a pyrimidone nucleobase analogue formed via oxidation of the thymine methyl group or the alcoholic hydroxy group of 5-hydroxymethyluracil to the corresponding aldehyde [1]. It is recognized as a major oxidative DNA lesion produced by reactive oxygen species and ionizing radiation, with yields comparable to 8-oxo-7,8-dihydroguanine under γ-irradiation [2]. As a mutagenic base that mispairs with guanine and cytosine during replication, 5-fU serves as a critical probe for studying DNA damage response, base excision repair pathways, and mutation mechanisms in both prokaryotic and eukaryotic systems .

Why 5-Formyluracil Cannot Be Substituted with 5-Hydroxymethyluracil, 5-Carboxyuracil, or 5-Formylcytosine in Research Protocols


5-Formyluracil occupies a unique position within the thymine oxidation cascade that cannot be replicated by its closest structural analogs. Its C5 formyl group is electron-withdrawing, in contrast to the electron-donating methyl group of parent thymine, which lowers the N3 imino proton pKa to 8.6 versus 10.0 for dTMP [1]. This altered ionization state directly governs mispairing propensity with guanine during replication—a property not shared by 5-hydroxymethyluracil (which lacks the carbonyl) or 5-carboxyuracil (which exists predominantly as a carboxylate anion at physiological pH). Critically, DNA repair enzymes exhibit strict substrate discrimination: SMUG1 glycosylase excises 5-fU but not the analogous cytosine derivative 5-formylcytosine [2], and TDG cleaves 5-fU only when mispaired with G, whereas SMUG1 acts on 5-fU in both matched and mismatched contexts [3]. These enzyme-substrate specificities mean that substituting any analog will produce fundamentally different repair kinetics, misincorporation patterns, and downstream biological readouts.

Quantitative Comparative Evidence for 5-Formyluracil (CAS 1195-08-0) Differentiating It from Thymine Oxidation Analogs


5-Formyluracil Exhibits Significantly Lower pKa (8.6) Than Parent Thymine (10.0), Driving Enhanced Guanine Mispairing

The electron-withdrawing 5-formyl group of 5-formyluracil substantially lowers the pKa of the N3 imino proton relative to parent thymine. This physicochemical shift directly alters base-pairing behavior during DNA synthesis. The pKa of the base unit of 5-formyl-2'-deoxyuridine 5'-triphosphate (fdUTP) was measured as 8.6, compared to 10.0 for thymidine monophosphate (dTMP) [1]. fdUTP efficiently replaced dTTP during replication by E. coli DNA polymerase I (Klenow fragment), T7 DNA polymerase (exonuclease-free), and Taq DNA polymerase, while substitution for dCTP occurred with lower efficiency that increased with rising pH from 7.2 to 9.0, paralleling the ionization state [1].

DNA replication fidelity Mutagenesis mechanism Nucleotide analog incorporation

SMUG1 DNA Glycosylase Excises 5-Formyluracil but Not 5-Formylcytosine, Establishing Nucleobase-Specific Repair Enzyme Discrimination

SMUG1 (single-strand selective monofunctional uracil-DNA glycosylase) demonstrates clear discrimination between uracil-derived and cytosine-derived oxidized bases. SMUG1 excises 5-formyluracil (fU), 5-hydroxyuracil (hoU), and 5-hydroxymethyluracil (hmU) from both single-stranded and double-stranded DNA, but does not excise the structurally analogous cytosine derivatives 5-hydroxycytosine and 5-formylcytosine (5-fC) [1]. In a separate comparative analysis, both TDG and MBD4 cleaved 5-formyluracil and 5-carboxyuracil only when mispaired with G, whereas SMUG1 excised 5-carboxyuracil when paired with either A or G [2].

Base excision repair DNA glycosylase substrate specificity Oxidative DNA damage repair

hNEIL1 DNA Glycosylase Cleaves 5-Formyluracil-Containing Oligonucleotides with Efficiency Comparable to Thymine Glycol via β- and δ-Elimination

Human NEIL1 (hNEIL1), an ortholog of E. coli Nei, efficiently recognizes and cleaves 5-formyluracil (5-foU) and 5-hydroxymethyluracil (5-hmU) in double-stranded oligonucleotides. The cleavage proceeds via both β- and δ-elimination reactions, indicative of glycosylase/AP lyase activity [1]. Similar activities were detected with hNTH1, the human ortholog of E. coli Nth. The study notes that hNEIL1 excises 5-foU and 5-hmU "as efficiently as" thymine glycol (Tg), a well-characterized oxidative lesion [1]. In vivo complementation assays showed that hNEIL1 protected E. coli nth nei double mutants from the lethal effects of hydrogen peroxide and reduced spontaneous mutation frequency under aerobic conditions [1].

Base excision repair pathway Human DNA glycosylase activity Oxidative lesion processing

5-Formyluracil Elicits Quantifiable Mutation Frequencies of 0.01-0.04% in Mammalian Cells and 0.038-0.049% in E. coli, with Characteristic T→G and T→A Transversion Signatures

Site-specific incorporation of 5-formyluracil into plasmid vectors yields reproducible and quantifiable mutation frequencies across model systems. In simian COS-7 mammalian cells, 5-fU residues were weakly mutagenic with mutation frequencies in double-stranded vectors of 0.01-0.04%, with T→G and T→A transversions as the most frequently observed mutations, suggesting the formation of 5-fU·C and 5-fU·T base pairs respectively [1]. 5-fU did not block DNA replication in these mammalian cells [1]. In E. coli, plasmids containing site-specific 5-foU exhibited induced mutation frequencies of 0.038-0.049%, with T:A→C:G and T:A→A:T base substitutions and -1 deletions at the lesion site [2].

Site-directed mutagenesis DNA replication fidelity Mutation signature analysis

Chemoselective Labeling of 5-Formyluracil over 5-Formylcytosine Enables Specific Enrichment of Thymine-Derived Oxidative Modifications

Inherent reactivity differences between 5-formyluracil (5-fU) and 5-formylcytosine (5-fC) enable chemoselective tagging of the uracil-derived aldehyde in the presence of the cytosine-derived aldehyde. A chemical labeling method using hydroxylamine-based probes selectively tags 5-fU over its C-modification counterpart 5-fC [1]. This selectivity arises from differences in the local electronic environment and nucleophilicity of the C5 formyl group when conjugated to uracil versus cytosine rings. The method enables specific enrichment of 5-fU and 5-hydroxymethyluracil (5-hmU) from complex DNA samples, distinguishing thymine oxidation products from TET-mediated cytosine oxidation intermediates [1].

Chemical biology probes DNA modification mapping Epigenetic versus damage markers

Scalable Synthetic Route from Uracil, Methanesulfonic Acid, and Urotropine Provides Cost-Effective 5-Formyluracil Production for Bulk Procurement

A patented method (CN103833645A) produces 5-formyluracil directly from uracil using methanesulfonic acid and urotropine (hexamethylenetetramine) as core reagents, followed by extraction, washing, evaporation, drying, and recrystallization [1]. This route circumvents the multi-step oxidation of thymine that typically requires harsh oxidants such as potassium permanganate or chromium trioxide under controlled conditions . The uracil-based approach offers improved scalability and reduced hazardous waste generation compared to traditional thymine oxidation methods. 5-Formyluracil also serves as a key intermediate for synthesizing 5-substituted uracil derivatives via Knoevenagel and Stobbe condensations, enabling access to 5-(carboxyvinyl)uracil nucleosides with antiviral activity [2].

Chemical synthesis Process chemistry Bulk procurement Pharmaceutical intermediates

Validated Research and Industrial Applications for 5-Formyluracil (CAS 1195-08-0) Based on Differential Evidence


Site-Specific Mutagenesis Assays Requiring Calibrated Oxidative Lesion Controls

5-Formyluracil provides a quantifiable, reproducible mutagenic lesion for plasmid-based mutation assays in both E. coli and mammalian systems. Its established mutation frequencies of 0.01-0.04% in COS-7 cells and 0.038-0.049% in E. coli, combined with its characteristic T→G and T→A transversion signature, make it an ideal positive control for validating DNA polymerase fidelity assays, screening for antimutator phenotypes, and benchmarking repair-deficient cell lines [1][2]. The electron-withdrawing formyl group (pKa 8.6) drives specific G mispairing that is not replicated by 5-hydroxymethyluracil, ensuring assay specificity [3].

DNA Glycosylase Activity Screening and Repair Pathway Mapping

5-Formyluracil is a validated substrate for multiple human DNA glycosylases including SMUG1, hNEIL1, hNTH1, TDG, and MBD4, each with distinct pairing-context preferences [4][5]. Its use in oligonucleotide cleavage assays enables precise mapping of redundant and backup repair pathways. Critically, SMUG1 excises 5-formyluracil but not 5-formylcytosine, allowing researchers to discriminate uracil-specific from cytosine-specific repair activities in the same experimental system [4]. The dual β/δ-elimination cleavage by hNEIL1 further distinguishes bifunctional glycosylase activity from monofunctional SMUG1 activity [5].

Chemoselective Enrichment and Detection of Oxidative Thymine Damage Distinct from Epigenetic Cytosine Modifications

The inherent reactivity difference between 5-formyluracil and 5-formylcytosine enables hydroxylamine-based chemoselective tagging and enrichment of 5-fU from complex genomic DNA samples [6]. This approach specifically isolates thymine-derived oxidative damage products without cross-reacting with TET-mediated 5-formylcytosine epigenetic marks. Applications include LC-MS/MS quantification of DNA oxidation levels in clinical samples, mapping oxidative damage hotspots in cancer genomes, and distinguishing damage-induced from epigenetically programmed base modifications in aging and disease models [6].

Synthesis of 5-Substituted Uracil Derivatives for Antiviral Drug Discovery and Nucleoside Analog Development

5-Formyluracil serves as a versatile building block for Knoevenagel and Stobbe condensations, yielding 5-(substituted vinyl)-uracil derivatives with potential antiviral activity [7]. The patented uracil-to-5-formyluracil synthetic route (CN103833645A) using methanesulfonic acid and urotropine provides a scalable, heavy-metal-free production method suitable for medicinal chemistry campaigns requiring multi-gram quantities of the aldehyde intermediate [8]. 5-Formyluracil nucleosides also serve as precursors to 5-carboxyvinyluracil nucleosides, a class of compounds with reported antiviral activator properties [9].

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